Tribenzoylmethane
Description
Tribenzoylmethane (TBM), with the molecular formula C₂₂H₁₆O₃ (CAS 641-44-1), is a β-triketone characterized by three benzoyl groups attached to a central methane carbon. It is synthesized via benzoylation of methyl ketones using bromomagnesium alkoxides, as demonstrated in early studies where yields ranged from 1.2% (methyl ethyl ketone) to 9.8% (acetone) . TBM is notable for its role in forming lanthanoid complexes, though its low solubility in such systems has driven the development of more lipophilic β-triketones . Recent applications include its use as a stabilizer in polyvinyl chloride (PVC) resins, where it improves color stability .
Properties
CAS No. |
641-44-1 |
|---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzoyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H16O3/c23-20(16-10-4-1-5-11-16)19(21(24)17-12-6-2-7-13-17)22(25)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
CTUQBZGKHZPYJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
Research Findings
- TBM: Complexes with lanthanoid ions (e.g., La³⁺, Eu³⁺) exhibit unique photoluminescent properties but require lipophilic modifications for practical use . In PVC stabilization, TBM reduces degradation by scavenging free radicals, though it is less effective than bis(p-chlorobenzoyl)methane .
- TPM : Derivatives show promise in targeting drug-resistant cancers by inhibiting reactive oxygen species (ROS) production .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
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